2,3-dichloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide
Overview
Description
2,3-dichloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide core substituted with dichloro, cyano, and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Nitration and Reduction: The benzene ring is first nitrated to introduce nitro groups, which are subsequently reduced to amines.
Chlorination: The amine groups are then chlorinated to introduce dichloro substituents.
Formation of Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving appropriate precursors.
Amidation: The final step involves the formation of the benzamide by reacting the dichloro-substituted benzene with the oxazole derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,3-dichloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-5,6-dicyano-1,4-benzoquinone: This compound shares the dichloro and cyano functional groups but differs in its core structure.
3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-oxo-1,2,3,4-tetrahydroquinolin-2-yl)benzamide: Similar in having a cyano group and benzamide core but with different substituents.
Uniqueness
2,3-dichloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide is unique due to its specific combination of functional groups and the presence of the oxazole ring
Properties
IUPAC Name |
2,3-dichloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O2/c1-6-8(5-15)12(19-17-6)16-11(18)7-3-2-4-9(13)10(7)14/h2-4H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNSBELOWAMEQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C#N)NC(=O)C2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701327503 | |
Record name | 2,3-dichloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701327503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818942 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478043-91-3 | |
Record name | 2,3-dichloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701327503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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